Product packaging for Diethyl (2,5-Difluorophenyl)phosphonate(Cat. No.:)

Diethyl (2,5-Difluorophenyl)phosphonate

Cat. No.: B13695743
M. Wt: 250.18 g/mol
InChI Key: GGKNTXDCKHBIRI-UHFFFAOYSA-N
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Description

Diethyl (2,5-Difluorophenyl)phosphonate is a high-purity organophosphorus compound designed for research and development applications. As a phosphonate ester, this chemical serves as a versatile synthetic building block. Its structure, featuring a phosphonate group attached to a 2,5-difluorophenyl ring, makes it a valuable precursor in organic synthesis, particularly for introducing phosphorus-containing motifs into more complex molecules. Researchers utilize such difluorophenyl phosphonates in the development of novel pharmaceutical candidates, where the difluoromethyl (CF2H) moiety is often used as a bioisostere to modulate properties like lipophilicity and metabolic stability . Additionally, diethyl phosphonate derivatives have demonstrated utility as multifunctional additives in advanced battery electrolytes, improving performance and stability in high-voltage systems . This reagent is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13F2O3P B13695743 Diethyl (2,5-Difluorophenyl)phosphonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13F2O3P

Molecular Weight

250.18 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,4-difluorobenzene

InChI

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3

InChI Key

GGKNTXDCKHBIRI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=CC(=C1)F)F)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 2,5 Difluorophenyl Phosphonate and Its Derivatives

Established Phosphonylation Reactions

The formation of the aryl-phosphonate bond in Diethyl (2,5-Difluorophenyl)phosphonate is accomplished through several reliable phosphonylation reactions. These methods can be broadly categorized into classical pathways, transition-metal-catalyzed reactions, and radical-mediated processes.

Michaelis-Arbuzov Reaction Pathways for Arylphosphonates

The Michaelis-Arbuzov reaction, first discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov, is a cornerstone in the synthesis of phosphonates. wikipedia.orgchemeurope.com The classical mechanism involves the SN2 attack of a trivalent phosphite (B83602) ester on an alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the final phosphonate (B1237965). wikipedia.orgjk-sci.com

However, the traditional Michaelis-Arbuzov reaction is generally inefficient for the synthesis of arylphosphonates because aryl halides are unreactive towards the SN2 attack required by the classical pathway. chemeurope.com To overcome this limitation, several modifications have been developed:

Lewis Acid-Mediation: The use of Lewis acids such as InBr₃, ZnBr₂, and NiCl₂ can facilitate the reaction between arylmethyl halides or alcohols and triethyl phosphite at room temperature, providing good to excellent yields of the corresponding phosphonate esters. organic-chemistry.orgnih.govnih.gov This approach avoids the high temperatures typically required for the classical reaction. organic-chemistry.org

Photochemical Michaelis-Arbuzov Reaction: A significant advancement is the development of photo-induced, metal-free variations. nih.gov In this approach, a photocatalyst, such as Rhodamine 6G, absorbs visible light (e.g., blue light) to generate aryl radicals from aryl halides. acs.orgresearchgate.net These radicals then couple with trialkyl phosphites to form the desired arylphosphonates. acs.org This method is valued for its mild reaction conditions and broad functional group tolerance. acs.orgnih.gov UV light can also be used to initiate the reaction without the need for a catalyst or additives. nih.govrsc.org

The table below summarizes representative examples of modified Michaelis-Arbuzov reactions for aryl phosphonate synthesis.

Aryl HalidePhosphiteCatalyst/ConditionsYield (%)Reference
4-BromobenzonitrileTriethyl phosphiteRhodamine 6G, Blue LED, DIPEA95 acs.org
1-Bromo-4-methoxybenzeneTriethyl phosphiteRhodamine 6G, Blue LED, DIPEA91 acs.org
1-Iodo-4-nitrobenzeneTrimethyl phosphiteUV (300 nm), Dioxane92 nih.gov
1-Bromo-4-fluorobenzeneTrimethyl phosphiteUV (300 nm), Dioxane85 nih.gov

Transition Metal-Catalyzed C-P Bond Formation

Transition-metal catalysis has become one of the most powerful and versatile tools for constructing C-P bonds, offering milder conditions and broader substrate scope compared to classical methods.

The palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, known as the Hirao reaction, is a premier method for synthesizing arylphosphonates. nih.govnih.gov Originally developed in the 1980s, this reaction typically employed a Pd(PPh₃)₄ catalyst. nih.govnih.gov

Modern variants have significantly improved the efficiency and scope of the Hirao coupling. The use of palladium(II) precursors like Pd(OAc)₂ in combination with specialized phosphine (B1218219) ligands, such as 1,1′-bis(diphenylphosphino)ferrocene (dppf), has allowed for lower catalyst loadings (e.g., 1 mol%) and the successful coupling of less reactive aryl chlorides. nih.gov These improved conditions have proven effective for a wide range of electron-rich and electron-poor aryl and heteroaryl halides. nih.gov Microwave-assisted, solvent-free conditions using a ligand-free Pd(OAc)₂ catalyst have also been developed as a "greener" alternative. scispace.com

The general catalytic cycle for the Hirao reaction involves oxidative addition of the aryl halide to the Pd(0) complex, followed by ligand exchange with the dialkyl phosphite and subsequent reductive elimination to yield the arylphosphonate and regenerate the Pd(0) catalyst.

The following table showcases the versatility of modern Hirao coupling conditions.

Aryl HalideH-PhosphonateCatalyst/LigandBaseYield (%)Reference
2-ChloropyrazineDiethyl phosphitePd(OAc)₂ / dppfEt₃N67 nih.gov
4-BromoanisoleDiethyl phosphitePd(OAc)₂ / dppfEt₃N98 nih.gov
1-Bromo-4-(trifluoromethyl)benzeneDiethyl phosphitePd(OAc)₂ (ligand-free)Et₃N92 (MW) scispace.com
1-Bromo-3-fluorobenzeneDiethyl phosphitePd(OAc)₂ (ligand-free)Et₃N90 (MW) scispace.com

Copper-catalyzed reactions represent a cost-effective alternative to palladium-based systems for C-P bond formation. These methods have been successfully applied to the synthesis of various arylphosphonates. The reactions typically involve the coupling of aryl iodides with phosphorus reagents in the presence of a copper(I) or copper(II) salt. nih.govnih.gov

For instance, the coupling of aryl iodides with β-ketophosphonates can be catalyzed by CuI with L-proline as a ligand, yielding α-aryl-β-ketophosphonates. nih.govdntb.gov.ua Interestingly, by adjusting the reaction temperature and catalyst system to copper(II) acetate, a cascade reaction involving cross-coupling and subsequent deacylation can occur, providing direct access to arylmethylphosphonates. nih.gov Another approach involves the copper-catalyzed oxygen-arylation of dialkyl phosphonates using diaryliodonium salts, which proceeds under mild conditions to afford mixed alkyl aryl phosphonates with high selectivity. organic-chemistry.orgacs.org

Below are examples of copper-catalyzed C-P bond formation reactions.

Arylating AgentPhosphorus ReagentCatalyst/LigandBaseProduct TypeYield (%)Reference
IodobenzeneDiethyl (2-oxopropyl)phosphonateCuI / L-prolineCs₂CO₃α-Aryl-β-ketophosphonate84 nih.gov
4-IodotolueneDiethyl (2-oxopropyl)phosphonateCuI / L-prolineCs₂CO₃α-Aryl-β-ketophosphonate82 nih.gov
4-IodobenzonitrileMe₃SiCF₂PO(OEt)₂CuICsFAryl(difluoromethyl)phosphonate71 nih.gov
Diphenyliodonium triflateDiethyl phosphonateCuCl2,6-di-tert-butylpyridineMixed alkyl aryl phosphonate89 acs.org

While the Suzuki-Miyaura reaction is renowned for its role in forming carbon-carbon bonds via the palladium-catalyzed coupling of organoboron compounds with halides, nickel catalysis offers a powerful and economical alternative for various cross-coupling reactions, including the formation of C-P bonds. nih.govnih.gov Although a direct "Suzuki-Miyaura" type reaction for aryl phosphonates (i.e., coupling an organoboron reagent with a phosphorus electrophile) is not the standard pathway, nickel catalysis is highly effective in Hirao-type C-P cross-couplings. researchgate.netnih.govlookchem.com

These nickel-catalyzed phosphonylation reactions couple aryl halides or triflates with H-phosphonates or other P(O)H compounds. The catalytic systems often employ Ni(II) precursors, such as NiCl₂ or NiBr₂, sometimes in combination with phosphine ligands. organic-chemistry.orgresearchgate.net Nickel catalysis is particularly advantageous for its ability to activate more challenging substrates, such as aryl chlorides and other phenol (B47542) derivatives (e.g., carbamates and sulfamates), that can be less reactive in palladium-catalyzed systems. amazonaws.com

The following table provides examples of nickel-catalyzed C-P cross-coupling reactions.

Aryl Halide/ElectrophilePhosphorus ReagentCatalyst SystemConditionsYield (%)Reference
BromobenzeneDiethyl phosphiteNiCl₂MW, 150 °C80 researchgate.net
Aryl BromidesDialkyl phosphitesNi(II) saltElectrochemicalGood organic-chemistry.org
Aryl HalidesTriphenylphosphineNiBr₂Ethylene (B1197577) glycol63-99 researchgate.net
2-BromonaphthaleneDiethyl phosphiteNiCl₂MW, 150 °C78 researchgate.net

Radical Arylation Methods

Radical-based methods for C-P bond formation have emerged as a powerful, often metal-free, alternative to traditional cross-coupling reactions. These reactions typically proceed under mild conditions and show excellent functional group tolerance. purdue.edu

The core strategy involves the generation of an aryl radical from a corresponding aryl halide. This can be achieved through various means:

Photocatalysis: As mentioned in the context of the photo-Arbuzov reaction, visible-light photocatalysts can initiate the formation of aryl radicals, which are then trapped by phosphite esters. acs.orgpurdue.edu

UV Irradiation: Direct UV irradiation of an aryl halide and a phosphite can also induce a C-P bond formation via a radical pathway without the need for any catalyst or additive. nih.gov

Chemical Initiation: Other methods can initiate radical chain reactions. For example, α-aminoalkyl radicals can act as initiators for the coupling of aryl halides with phosphites through a halogen-atom transfer (XAT) process. researchgate.net

These radical pathways are particularly valuable for synthesizing complex or sensitive molecules where transition metal contamination is a concern. lookchem.com The reactions are often robust and can be applied to a wide array of aryl and heteroaryl halides. nih.govnih.gov

Visible-Light-Mediated Metal-Free Syntheses using Diaryliodonium Salts

A contemporary metal-free approach to aryl phosphonates involves the use of diaryliodonium salts as arylating agents in reactions with phosphites, promoted by visible light. wikipedia.org This method circumvents the need for transition metal catalysts, offering a greener alternative. The reaction generally proceeds by the formation of an electron donor-acceptor (EDA) complex between the phosphite and the diaryliodonium salt. chemrxiv.org Upon irradiation with visible light, this complex undergoes single-electron transfer (SET) to generate an aryl radical and a phosphite radical cation. Subsequent recombination of these radical species leads to the formation of the desired arylphosphonate.

The reaction is typically carried out at room temperature in the presence of a base. A variety of functional groups are well-tolerated under these mild conditions. While a specific example for the synthesis of this compound via this method is not extensively detailed in the literature, the general applicability of the reaction suggests its potential for this target molecule, likely using a (2,5-difluorophenyl)iodonium salt.

Table 1: General Conditions for Visible-Light-Mediated Synthesis of Aryl Phosphonates

ParameterCondition
Aryl Source Diaryliodonium Salt
Phosphorus Source Trialkyl Phosphite
Activator Visible Light (e.g., blue LEDs)
Catalyst None (Metal-Free)
Solvent Organic Solvent (e.g., Acetonitrile)
Temperature Room Temperature
Additives Base
Salicylic (B10762653) Acid-Catalyzed Radical Coupling

An innovative and cost-effective method for the synthesis of arylphosphonates involves a radical arylation of phosphites catalyzed by salicylic acid. ua.es This approach utilizes an in situ generated diazonium salt from an aniline (B41778) precursor, which then undergoes a radical-radical coupling with the phosphite. Salicylic acid plays a crucial role in promoting the reaction. researchgate.net

The proposed mechanism suggests that the reaction between the aniline and a nitrite (B80452) source in the presence of an acid generates the corresponding diazonium salt. This is followed by a single-electron transfer process, facilitated by the catalytic system, to produce an aryl radical. Concurrently, the phosphite can also form a radical species. The coupling of these two radical intermediates furnishes the arylphosphonate. This methodology has been demonstrated to be scalable and tolerates a wide array of functional groups. ua.es Although the direct synthesis of this compound using this method has not been explicitly reported, the reaction of 2,5-difluoroaniline (B146615) with triethyl phosphite under these conditions would be a logical synthetic route.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been adapted for the synthesis of phosphonate derivatives.

Three-Component Condensation Reactions for β-Phosphonomalononitriles

The synthesis of β-phosphonomalononitriles can be achieved through a three-component condensation reaction involving an aldehyde, malononitrile (B47326), and a dialkyl phosphite. researchgate.net This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanoalkene intermediate. Subsequent Michael addition of the dialkyl phosphite to this electron-deficient alkene yields the final β-phosphonomalononitrile product.

To synthesize a derivative of this compound using this method, 2,5-difluorobenzaldehyde (B1295323) would be reacted with malononitrile and diethyl phosphite. The reaction can be promoted by a variety of catalysts, and in some cases, can be performed under solvent-free or microwave-assisted conditions. mdpi.com

Table 2: Example of a Three-Component Synthesis of a Chromenylphosphonate Derivative

Reactant 1Reactant 2Reactant 3CatalystConditionsProduct
SalicylaldehydeMalononitrileDiethyl PhosphiteTriethylamine (B128534) (TEA)Microwave, 80°C, 30 minDiethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate

Kabachnik-Fields Reaction Analogues for Aminoarylphosphonates

The Kabachnik-Fields reaction is a well-established three-component condensation for the synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite. wikipedia.orgnih.gov This reaction is highly versatile and can be catalyzed by both acids and bases, or even proceed under catalyst-free conditions, sometimes with the aid of microwave irradiation. nih.govsemanticscholar.org

The reaction mechanism can proceed through two primary pathways depending on the nature of the reactants. nih.govsemanticscholar.org One pathway involves the initial formation of an imine from the amine and the carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite. Alternatively, the dialkyl phosphite can first add to the carbonyl compound to form an α-hydroxyphosphonate, which is then substituted by the amine.

For the synthesis of an aminoarylphosphonate derivative of this compound, one could envision a reaction between 2,5-difluoroaniline, an appropriate aldehyde (e.g., formaldehyde (B43269) or benzaldehyde), and diethyl phosphite. The resulting α-amino-(2,5-difluorophenyl)phosphonate would be a valuable building block for further synthetic transformations.

Green Chemistry and Sustainable Synthetic Routes

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for the synthesis of phosphonates, with a focus on reducing or eliminating the use of hazardous solvents.

Solvent-Free Methodologies

Solvent-free, or neat, reaction conditions offer significant environmental benefits by minimizing waste and simplifying purification procedures. cem.com Microwave irradiation has emerged as a powerful tool for promoting organic reactions under solvent-free conditions, often leading to shorter reaction times, higher yields, and improved selectivity. mdpi.comsemanticscholar.org

Several of the aforementioned synthetic methods, including the three-component synthesis of phosphonate derivatives and the Kabachnik-Fields reaction, have been successfully adapted to solvent-free microwave-assisted conditions. mdpi.comnih.gov For instance, the condensation of salicylaldehyde, malononitrile, and diethyl phosphite to form a chromenylphosphonate has been optimized under solvent-free microwave irradiation with a triethylamine catalyst. mdpi.com Similarly, many Kabachnik-Fields reactions proceed efficiently without a solvent, particularly with microwave heating. nih.govsemanticscholar.org While a specific solvent-free synthesis of this compound has not been explicitly documented, the general success of these methods for related aryl phosphonates suggests the feasibility of such an approach.

Table 3: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Reactions

Reaction TypeConventional HeatingMicrowave Irradiation
Reaction Time Often hoursTypically minutes
Energy Consumption HigherLower
Yields VariableOften higher
Side Reactions More prevalentReduced

Organocatalysis in Phosphonate Synthesis

While direct organocatalytic methods for the synthesis of this compound are not extensively documented in the reviewed literature, the principles of organocatalysis are broadly applied in phosphonate synthesis. These methods often involve the activation of substrates by small organic molecules to facilitate carbon-phosphorus (C-P) bond formation. For instance, organocatalysts can be employed in Michael additions of phosphites to α,β-unsaturated systems or in asymmetric hydrophosphonylation of imines. However, the direct arylation of a phosphite with a non-activated aryl halide under organocatalysis remains a challenge. More commonly, organocatalysts are used in conjunction with other catalytic systems, such as photoredox catalysis, to achieve the desired transformation.

Photoredox Catalysis in Organophosphorus Transformations

Visible-light photoredox catalysis has emerged as a powerful and green tool for the formation of C-P bonds under mild conditions. This methodology is particularly relevant for the synthesis of arylphosphonates from aryl halides. A transition-metal-free approach utilizing an organic photocatalyst offers a sustainable alternative to traditional metal-catalyzed cross-coupling reactions.

One such system employs 10H-phenothiazine (PTZ), an organic dye, as a photocatalyst to mediate the phosphonylation of aryl halides. purdue.edu The proposed mechanism involves the photoexcitation of PTZ, which then reduces the aryl halide (such as 1-bromo-2,5-difluorobenzene) to form an aryl radical. This highly reactive intermediate subsequently couples with a trialkyl phosphite, like triethyl phosphite, to form the desired arylphosphonate after a radical-polar crossover process. This method exhibits broad functional group tolerance and can be performed under mild conditions. purdue.edu

The reaction conditions for such a transformation would typically involve the aryl halide, a trialkyl phosphite, the organophotocatalyst (e.g., Eosin Y or PTZ), and a base in an appropriate solvent, irradiated with visible light. nih.govmdpi.comresearchgate.net While a specific example for the synthesis of this compound was not found in the provided search results, the methodology has been successfully applied to other bromo-substituted aromatic compounds, suggesting its applicability. purdue.edunih.govmdpi.comresearchgate.net

Table 1: Key Features of Photoredox-Catalyzed Phosphonylation

FeatureDescription
Catalyst Typically an organic dye (e.g., Eosin Y, 10H-phenothiazine)
Reactants Aryl halide (e.g., 1-bromo-2,5-difluorobenzene), Trialkyl phosphite (e.g., triethyl phosphite)
Conditions Visible light irradiation, mild temperature, presence of a base
Advantages Transition-metal-free, broad functional group tolerance, green reaction conditions
Proposed Intermediate Aryl radical

Derivatization Strategies of the Difluorophenyl Moiety

The 2,5-difluorophenyl ring of this compound is susceptible to derivatization through several strategies, primarily leveraging the electronic properties imparted by the fluorine atoms.

Nucleophilic Aromatic Substitution (SNA r)

The presence of two electron-withdrawing fluorine atoms on the aromatic ring makes it electron-deficient and thus activated towards nucleophilic aromatic substitution (SNA r). masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile attacks the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org Subsequent elimination of one of the fluorine atoms as a fluoride (B91410) ion yields the substituted product.

The regioselectivity of the substitution is influenced by the position of the phosphonate group and the nature of the incoming nucleophile. The phosphonate group, being electron-withdrawing, further activates the ring for nucleophilic attack. Common nucleophiles for SNA r reactions include alkoxides, thiolates, and amines. This strategy allows for the introduction of a variety of functional groups onto the difluorophenyl moiety. For example, reaction with a nucleophile like sodium methoxide (B1231860) could potentially replace one of the fluorine atoms with a methoxy (B1213986) group.

C-H Functionalization

Direct C-H functionalization represents another powerful tool for the derivatization of the difluorophenyl moiety. While the fluorine atoms activate the ring for nucleophilic attack, they also influence the reactivity of the C-H bonds. Catalytic methods, often employing transition metals, can be used to selectively activate and functionalize these C-H bonds. This can lead to the introduction of various substituents, such as alkyl, aryl, or other functional groups, at specific positions on the aromatic ring, guided by the directing effect of the phosphonate group or by the inherent reactivity of the C-H bonds.

Table 2: Potential Derivatization Reactions of the Difluorophenyl Moiety

Reaction TypeReagents/ConditionsPotential Product
Nucleophilic Aromatic Substitution Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻)Diethyl (2-fluoro-5-substituted-phenyl)phosphonate or Diethyl (5-fluoro-2-substituted-phenyl)phosphonate
C-H Functionalization Transition metal catalyst, coupling partnerDiethyl (functionalized-2,5-difluorophenyl)phosphonate

Mechanistic Investigations of Reactions Involving Diethyl 2,5 Difluorophenyl Phosphonate

Elucidation of Reaction Pathways

The construction of the carbon-phosphorus (C-P) bond in Diethyl (2,5-Difluorophenyl)phosphonate can be achieved through several mechanistic routes. The specific pathway is often dictated by the choice of reactants, catalysts, and reaction conditions. Investigations into these mechanisms reveal the interplay of radical, electron transfer, and ionic processes.

Radical Mechanism Characterization (e.g., Persistent Radical Effect)

Radical-radical couplings are typically diffusion-controlled and non-selective, making them challenging for synthetic applications. However, high selectivity in cross-coupling reactions can be achieved through a kinetic phenomenon known as the Persistent Radical Effect (PRE). nih.govorgsyn.org The PRE operates when two radical species are generated at equal rates but possess significantly different lifetimes. nih.gov A "persistent" radical is longer-lived and builds up in concentration, while a "transient" radical is short-lived and reacts quickly. orgsyn.org In such systems, the cross-coupling between the persistent and transient radicals becomes the dominant pathway over the self-coupling of two transient radicals. nih.govorgsyn.org

This principle can be applied to the synthesis of aryl phosphonates. For instance, a phosphorus-centered radical can be generated from a precursor like diethyl phosphite (B83602). Simultaneously, an aryl radical, such as the 2,5-difluorophenyl radical, can be formed from a corresponding aryl halide. If the phosphorus radical has a longer lifetime (acting as the persistent radical) relative to the highly reactive aryl radical (the transient radical), their selective cross-coupling is favored, leading efficiently to the formation of this compound. The stability of the persistent radical can be influenced by factors such as electron delocalization. orgsyn.org

Radical TypeCharacteristicRole in PREExample Species
Persistent Radical Longer lifetime, accumulates in concentrationCouples with the transient radicalDiethyl phosphoryl radical
Transient Radical Shorter lifetime, highly reactiveRapidly consumed in coupling reactions2,5-Difluorophenyl radical

Single Electron Transfer (SET) Processes in Phosphonate (B1237965) Formation

Single Electron Transfer (SET) mechanisms are fundamental to many photoredox and transition-metal-catalyzed reactions that form aryl phosphonates. In these processes, an electron is transferred from a donor to an acceptor molecule, generating radical ions that initiate the bond-forming cascade. For example, in photocatalytic systems, a photosensitizer absorbs light and transfers energy to a substrate via electron transfer. orgsyn.org

The synthesis of this compound can be envisioned through an SET pathway where an excited photocatalyst reduces an aryl halide like 1-bromo-2,5-difluorobenzene. This generates an aryl radical (2,5-difluorophenyl radical) and a halide anion. Concurrently, a phosphite species can be oxidized to form a phosphorus-centered radical cation. The subsequent coupling of the aryl radical with the phosphite or a related phosphorus-centered species ultimately yields the aryl phosphonate product. The efficiency of SET processes is often dependent on the redox potentials of the involved species, including the photocatalyst, the aryl precursor, and the phosphorus source.

Ionic Pathways in Arylphosphonate Coupling Reactions

While radical pathways are common, the formation of aryl phosphonates can also proceed through ionic mechanisms, particularly in reactions resembling the Michaelis-Arbuzov or Hirao reactions. bldpharm.com In a classic Michaelis-Arbuzov reaction, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide. researchgate.net For aryl phosphonates, a transition-metal-catalyzed variant is often required.

However, ionic pathways can also be facilitated without transition metals under certain conditions. For example, the reaction could involve the nucleophilic attack of a phosphite anion on an activated aryl electrophile. Alternatively, aryne chemistry provides a metal-free ionic route. bldpharm.com The generation of a 2,5-difluorobenzyne intermediate from a suitable precursor, followed by the nucleophilic addition of diethyl phosphite, would lead to the formation of this compound. Another proposed ionic mechanism involves the formation of an oxo-triphenyl-diphosphoxanium salt intermediate, which is then susceptible to nucleophilic substitution by an amine or other nucleophile.

Catalytic Cycle Analysis

Catalysis is central to the efficient and selective synthesis of aryl phosphonates. Both transition metals and, more recently, organocatalysts have been employed to facilitate C-P bond formation under mild conditions with broad functional group tolerance.

Role of Transition Metal Catalysts in Phosphonylation

Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze the cross-coupling of P-H compounds like diethyl phosphite with aryl halides or triflates. researchgate.net These reactions provide a direct and reliable route to compounds such as this compound.

A general catalytic cycle for a palladium-catalyzed Hirao-type reaction typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-2,5-difluorobenzene) to form an Ar-Pd(II)-X intermediate.

Coordination/Deprotonation: Diethyl phosphite coordinates to the palladium center. A base then deprotonates the phosphite to form a phosphonate ligand.

Reductive Elimination: The aryl and phosphonate groups on the palladium center couple and are eliminated, forming the C-P bond of the this compound product and regenerating the Pd(0) catalyst.

Copper catalysts are also effective, often proceeding through a different mechanism. For instance, a Cu(I) catalyst can be oxidized by a diaryliodonium salt to an aryl-Cu(III) species. This electrophilic intermediate is then attacked by the phosphoryl group of a phosphonate, leading to the final product. The choice of metal, ligand, and base is critical for optimizing reaction efficiency and selectivity.

CatalystTypical PrecursorsKey Mechanistic StepReference
Palladium Aryl halides, Aryl triflatesOxidative addition of Ar-X to Pd(0) bldpharm.com
Copper Aryl halides, Diaryliodonium saltsFormation of Aryl-Cu(III) species
Nickel Aryl halidesSimilar to Palladium-catalyzed cycles
Gold Aryldiazonium saltsGeneration of an electrophilic arylgold(III) intermediate

Organocatalytic Activation Mechanisms

Organocatalysis has emerged as a powerful, metal-free alternative for promoting various chemical transformations, including those involving phosphonates. In the context of synthesizing or reacting this compound, organocatalysts can function through several activation modes.

One common mechanism is the activation of the phosphorus nucleophile. A basic organocatalyst, such as a chiral amine or guanidine, can deprotonate diethyl phosphite, increasing its nucleophilicity for subsequent reactions like Michael additions.

Alternatively, an acidic organocatalyst, like a chiral phosphoric acid, can act as a bifunctional catalyst. It can activate an electrophile (e.g., an imine or an α,β-unsaturated ketone) through hydrogen bonding while simultaneously organizing the nucleophilic phosphite for a stereocontrolled addition. orgsyn.org In radical reactions, chiral phosphoric acids have been proposed to stabilize radical species through hydrogen bonding, thereby facilitating selective C-C or C-P bond formation in accordance with the Persistent Radical Effect. orgsyn.org These methods offer the advantage of avoiding toxic heavy metals and can provide high levels of enantioselectivity in asymmetric synthesis.

Intramolecular Rearrangements and Transformations

Intramolecular rearrangements of organophosphorus compounds are of significant interest in synthetic chemistry for the creation of novel molecular scaffolds. One such relevant transformation for aryl phosphonates is the anionic phospho-Fries rearrangement. This reaction involves the migration of a phosphoryl group from an oxygen atom to a carbon atom of the aromatic ring, typically facilitated by a strong base.

The proposed pathway for the anionic phospho-Fries rearrangement of a generic diethyl arylphosphonate is initiated by the deprotonation of the aromatic ring, usually at a position ortho to the phosphonate group. This is followed by an intramolecular nucleophilic attack of the resulting carbanion on the phosphorus center, leading to the formation of a pentacoordinate intermediate. Subsequent cleavage of the P-O bond and protonation yields the rearranged product, an ortho-hydroxyarylphosphonate.

Table 1: Proposed Intermediates in the Anionic Phospho-Fries Rearrangement

StepIntermediate/Transition StateDescription
1Aryl Lithium SpeciesFormation of a carbanion on the aromatic ring via deprotonation by a strong base (e.g., LDA).
2Pentacoordinate Phosphorus IntermediateIntramolecular attack of the carbanion on the phosphorus atom.
3Ring-Opened IntermediateCleavage of the P-OAr bond to form a phenoxide and a phosphonate group on the same ring.
4ortho-HydroxyarylphosphonateProtonation of the phenoxide upon workup to yield the final product.

For this compound, the fluorine atoms are expected to increase the acidity of the ring protons, potentially facilitating the initial deprotonation step. However, the strong electron-withdrawing nature of the fluorine atoms might also destabilize the carbanionic intermediate. The regioselectivity of the rearrangement would be dictated by the relative acidity of the protons at the 3, 4, and 6 positions of the difluorophenyl ring.

Hydrolytic Stability and Mechanism of Phosphonates

The hydrolytic stability of phosphonates is a critical aspect of their chemistry, influencing their persistence and degradation pathways in various environments. The hydrolysis of phosphonate esters can proceed under both acidic and alkaline conditions, with distinct mechanisms. nih.gov The presence of the 2,5-difluorophenyl group is expected to impact the rate and mechanism of hydrolysis due to the electronic effects of the fluorine substituents.

The acid-catalyzed hydrolysis of phosphonates typically proceeds through one of two primary mechanisms: the bimolecular acyl-oxygen cleavage (Aac2) or the unimolecular alkyl-oxygen cleavage (AAl1). nih.gov

The Aac2 mechanism involves the protonation of the phosphoryl oxygen, which enhances the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center in a rate-determining step. This is followed by the departure of an alcohol molecule to yield the phosphonic acid monoester, which can undergo further hydrolysis. This mechanism is generally favored for phosphonates with primary or secondary alkyl groups. nih.gov

In contrast, the AAl1 mechanism involves the protonation of an ester oxygen followed by the unimolecular cleavage of the alkyl-oxygen bond to form a carbocation intermediate. This pathway is more common for phosphonates with bulky alkyl groups that can form stable carbocations, such as a tert-butyl group. nih.gov For this compound, which has ethyl groups, the Aac2 mechanism is the more probable pathway for acid-catalyzed hydrolysis.

The electron-withdrawing fluorine atoms on the phenyl ring would be expected to increase the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack. This could potentially lead to an enhanced rate of hydrolysis via the Aac2 mechanism compared to unsubstituted diethyl phenylphosphonate.

Table 2: Comparison of Aac2 and AAl1 Hydrolysis Mechanisms for Phosphonates

FeatureAac2 MechanismAAl1 Mechanism
Rate-Determining Step Bimolecular attack of water on the protonated phosphorus atom.Unimolecular formation of a carbocation from the protonated ester.
Key Intermediate Pentacoordinate phosphorus transition state.Carbocation.
Substrate Structure Favored for primary and secondary alkyl esters.Favored for tertiary alkyl esters or those forming stable carbocations.
Expected for Diethyl Ester More likely.Less likely.

Under alkaline conditions, the hydrolysis of phosphonates is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom. This reaction generally follows a bimolecular pathway, analogous to the SN2 mechanism at a saturated carbon atom. The attack of the hydroxide ion leads to the formation of a pentacoordinate trigonal bipyramidal intermediate or transition state. The departure of an ethoxide leaving group then yields the phosphonic acid monoester anion, which is resistant to further hydrolysis under these conditions due to its negative charge.

The rate of alkaline hydrolysis is sensitive to both electronic and steric factors. The electron-withdrawing 2,5-difluorophenyl group in this compound is expected to significantly enhance the electrophilicity of the phosphorus atom. This would make it a more favorable target for the nucleophilic attack by the hydroxide ion, leading to an increased rate of alkaline hydrolysis compared to the non-fluorinated analog.

Table 3: Factors Influencing the Rate of Alkaline Hydrolysis of Diethyl Arylphosphonates

FactorInfluence on Reaction RateRationale for this compound
Electronic Effects of Aryl Substituents Electron-withdrawing groups increase the rate.The two fluorine atoms are strongly electron-withdrawing, which should accelerate hydrolysis.
Steric Hindrance at Phosphorus Increased steric bulk decreases the rate.The 2,5-difluoro substitution pattern does not significantly increase steric hindrance around the phosphorus center.
Nature of the Leaving Group Better leaving groups increase the rate.The ethoxide leaving group is consistent across comparisons with other diethyl phosphonates.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of Diethyl (2,5-Difluorophenyl)phosphonate in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton, carbon, phosphorus, and fluorine signals, confirming the compound's constitution and connectivity.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment and connectivity of the spin-active nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides a clear signature for the diethyl phosphonate (B1237965) moiety and the substituted aromatic ring. In a synthesis of the compound, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃) at 400 MHz. The ethoxy groups produce a characteristic triplet for the methyl protons (CH₃) around 1.36 ppm and a multiplet for the methylene (B1212753) protons (CH₂) between 4.10 and 4.25 ppm. The complexity of the methylene signal arises from coupling to both the adjacent methyl protons and the phosphorus atom. The three protons on the difluorophenyl ring appear as complex multiplets in the aromatic region, typically between 7.10 and 7.64 ppm, with coupling to each other, the phosphorus atom, and the fluorine atoms.

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
7.55-7.64m-Ar-H
7.10-7.20m-Ar-H (2H)
4.10-4.25m--OCH₂- (4H)
1.36t7.1-CH₃ (6H)

¹³C NMR: While specific experimental data for this compound is not widely published, the expected ¹³C NMR spectrum would show distinct signals for the ethyl and aromatic carbons. The methyl carbons of the ethoxy groups would appear upfield. The methylene carbons would be expected around 62 ppm, showing coupling to the phosphorus atom (²JCP). The six aromatic carbons would appear in the downfield region (115-160 ppm) and would exhibit complex splitting patterns due to coupling with both the phosphorus atom (¹JCP, ²JCP, ³JCP) and the two fluorine atoms (¹JCF, ²JCF, etc.), making the spectrum highly informative for confirming the substitution pattern. For example, in the similar compound diethyl (4-fluorophenyl)phosphonate, the methylene carbon appears as a doublet at 62.08 ppm with a ²JCP coupling of 5.5 Hz. rsc.org

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. nih.gov For this compound, the ³¹P NMR spectrum is expected to show a single resonance. This signal would likely be split into a triplet of triplets (or a more complex multiplet) due to coupling with the ortho- and meta-protons on the phenyl ring and further coupling to the two fluorine atoms (³JPF and ⁴JPF). The chemical shift would be indicative of a phosphonate ester environment. For comparison, the ³¹P chemical shift for diethyl (4-fluorophenyl)phosphonate is reported at 17.66 ppm. rsc.org

¹⁹F NMR spectroscopy is essential for probing the fluorine environments in the molecule. Since the two fluorine atoms at the C2 and C5 positions of the phenyl ring are chemically non-equivalent, they would be expected to produce two distinct signals in the ¹⁹F NMR spectrum. Each signal would be split by coupling to the other fluorine atom (JFF), the phosphorus atom (JPF), and adjacent protons on the aromatic ring (JFH). The magnitudes of these coupling constants provide valuable information about the through-bond and through-space relationships between the nuclei, aiding in unambiguous structural confirmation.

For a molecule with several overlapping signals and complex coupling patterns, two-dimensional (2D) NMR techniques are indispensable for making definitive assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity within the ethyl groups by showing a cross-peak between the -CH₂- and -CH₃ protons. It would also help to trace the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the -CH₂- and -CH₃ carbons of the ethyl groups and the protonated carbons of the aromatic ring.

Techniques like TOCSY (Total Correlation Spectroscopy) and DOSY (Diffusion-Ordered Spectroscopy) could provide further structural insights, though are often applied to more complex molecules.

While no solid-state NMR studies have been published for this compound, this technique is a powerful tool for characterizing phosphonates in their solid, crystalline form. Solid-state ³¹P NMR can provide information on the local environment of the phosphorus atom, including internuclear distances and molecular packing, and can be used to identify different polymorphic forms of the compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to confirm its elemental formula. The calculated exact mass of the neutral molecule this compound, C₁₀H₁₃F₂O₃P, is 250.0570. An HRMS experiment, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 251.0648 or the sodium adduct [M+Na]⁺ at m/z 273.0468. The observation of this ion with a mass accuracy of less than 5 ppm provides unambiguous confirmation of the compound's elemental composition. While specific HRMS data for this compound is not available in the cited literature, this technique is a standard method for the characterization of novel organic compounds. nih.gov

SpeciesFormulaCalculated Exact Mass (m/z)
[M]C₁₀H₁₃F₂O₃P250.0570
[M+H]⁺C₁₀H₁₄F₂O₃P⁺251.0648
[M+Na]⁺C₁₀H₁₃F₂NaO₃P⁺273.0468

Advanced Ionization Techniques (e.g., MALDI-TOF, ESI-MS)

Advanced soft ionization mass spectrometry techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are instrumental in determining the molecular weight of organophosphorus compounds like this compound with high precision.

Electrospray Ionization-Mass Spectrometry (ESI-MS): In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. This method is particularly suitable for polar molecules and typically results in the formation of protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). For this compound (C₁₀H₁₃F₂O₃P, Molar Mass: 262.18 g/mol ), ESI-MS would be expected to produce a prominent ion peak corresponding to the protonated molecule at an m/z (mass-to-charge ratio) of approximately 263.19. The high-resolution capabilities of modern mass spectrometers would allow for the confirmation of its elemental composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI is a soft ionization technique that involves embedding the analyte in a crystalline matrix. A pulsed laser irradiates the matrix, causing a soft ionization of the analyte molecules, which are then accelerated into a time-of-flight analyzer. This technique is highly sensitive and also typically yields singly charged ions, such as [M+H]⁺ or [M+Na]⁺. The resulting spectrum would similarly confirm the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) provides crucial information about the molecular structure by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For the protonated this compound ion ([M+H]⁺, m/z ≈ 263.19), collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways observed in analogous diethyl phenylphosphonates.

The primary fragmentation events are expected to involve the cleavage of the P-O and P-C bonds. Key fragmentation pathways would include:

Loss of Ethylene (B1197577): A common fragmentation route for diethyl phosphonates is the sequential loss of ethylene (C₂H₄, 28 Da) from the ethoxy groups via a McLafferty-type rearrangement. This would result in product ions at m/z ≈ 235.16 and m/z ≈ 207.13.

Loss of an Ethoxy Group: Cleavage of a P-O-C₂H₅ bond could lead to the loss of an ethoxy radical (•OC₂H₅, 45 Da) or ethanol (B145695) (C₂H₅OH, 46 Da).

Cleavage of the P-C Bond: The bond between the phosphorus atom and the difluorophenyl ring can also cleave, leading to ions corresponding to the difluorophenyl moiety or the diethyl phosphonate fragment.

A plausible fragmentation pattern is detailed in the table below.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossProposed Structure of Loss
263.19235.1628.03Ethylene (C₂H₄)
235.16207.1328.03Ethylene (C₂H₄)
263.19217.1546.04Ethanol (C₂H₅OH)
263.19155.02108.17Diethoxyphosphine oxide

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org While a crystal structure for this compound is not publicly available, analysis of related diethyl arylphosphonates allows for a reliable prediction of its key structural features. researchgate.net

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the tetrahedral geometry around the phosphorus atom. The phosphorus center is bonded to the difluorophenyl ring, one phosphoryl oxygen (P=O), and two ethoxy groups (-OCH₂CH₃).

Elucidation of Molecular Conformation and Stereochemistry

The conformation of the molecule would be defined by the torsion angles around the P-C and P-O bonds. The orientation of the 2,5-difluorophenyl ring relative to the phosphonate group is a key conformational feature. researchgate.net The two ethoxy groups can also adopt various conformations. In the solid state, the molecule is likely to adopt a specific, low-energy conformation dictated by crystal packing forces. The C-O-P-C and O-P-O-C torsion angles would define the orientation of the ethyl chains.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the absence of strong hydrogen bond donors like -OH or -NH, the crystal packing of this compound would be primarily governed by weaker intermolecular interactions. researchgate.net These include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the hydrogen atoms of the ethyl and phenyl groups and the highly electronegative phosphoryl oxygen (P=O) are expected to be significant in stabilizing the crystal lattice. researchgate.net

C-H···F Interactions: The fluorine atoms on the phenyl ring can act as weak hydrogen bond acceptors, forming C-H···F interactions.

π-π Stacking: The aromatic difluorophenyl rings may engage in offset π-π stacking interactions with neighboring molecules, further contributing to the stability of the crystal structure.

ParameterExpected Value/Feature
Crystal SystemMonoclinic or Orthorhombic (Common for similar compounds)
Space Groupe.g., P2₁/c or Pbca
P=O Bond Length~1.46 Å
P-O Bond Length~1.57 Å
P-C Bond Length~1.79 Å
Geometry at PTetrahedral
Key Intermolecular ForcesC-H···O, C-H···F, π-π interactions

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons, such as free radicals. unibo.it While this compound is a diamagnetic molecule (no unpaired electrons), EPR spectroscopy would be an invaluable tool for studying any radical intermediates that could be formed during chemical reactions or upon exposure to radiation (radiolysis). researchgate.net

For instance, reactions involving radical initiators could lead to the formation of phosphorus-centered radicals. The EPR spectrum of such a radical would be characterized by its g-factor and hyperfine coupling constants. The interaction of the unpaired electron with the magnetic nucleus of ³¹P (I = 1/2, 100% natural abundance) would result in a characteristic doublet splitting of the EPR signal. Further coupling to the ¹⁹F nuclei (I = 1/2, 100% abundance) and nearby ¹H nuclei would create a more complex, multi-line spectrum. Analysis of these hyperfine couplings would provide detailed information about the electronic structure and geometry of the radical intermediate. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. surfacesciencewestern.com These techniques are essential for identifying functional groups and confirming the structure of this compound. The key vibrational modes are associated with the phosphoryl (P=O), phosphonate (P-O-C), and difluorophenyl groups. researchgate.netijariie.com

P=O Stretching: A strong absorption band in the FT-IR spectrum, typically between 1230 and 1260 cm⁻¹, is characteristic of the P=O stretching vibration. This band is a reliable indicator of the phosphonate group. ijariie.com

P-O-C Stretching: The asymmetric and symmetric stretching vibrations of the P-O-C linkages are expected to appear in the 1000-1060 cm⁻¹ and 950-1000 cm⁻¹ regions, respectively. researchgate.net

C-F Stretching: The stretching vibrations of the C-F bonds on the aromatic ring would produce strong bands in the infrared spectrum, typically in the 1100-1250 cm⁻¹ region.

Aromatic C=C Stretching: Vibrations of the phenyl ring would be observed in the 1450-1600 cm⁻¹ range.

C-H Stretching: Aliphatic C-H stretching from the ethyl groups will appear around 2850-3000 cm⁻¹, while aromatic C-H stretching will be observed just above 3000 cm⁻¹.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity (FT-IR)
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2870 - 2980Strong
Aromatic C=C Stretch1450 - 1600Medium-Strong
P=O Stretch1230 - 1260Very Strong
C-F Stretch1100 - 1250Strong
P-O-C Asymmetric Stretch1000 - 1060Strong
P-O-C Symmetric Stretch950 - 1000Strong

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of organophosphorus compounds.

Optimization of Molecular Geometries and Electronic StructuresA fundamental step in any computational study is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-31G* or larger, can predict bond lengths, bond angles, and dihedral angles of Diethyl (2,5-Difluorophenyl)phosphonate.

From the optimized geometry, various electronic properties can be determined. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

ParameterPredicted Value
P=O Bond Length (Å)~1.48
P-C (Aromatic) Bond Length (Å)~1.79
P-O (Ethoxy) Bond Length (Å)~1.61
C-F Bond Length (Å)~1.35
O=P-C Angle (°)~115
O-P-O Angle (°)~105

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By calculating the magnetic shielding tensors, it is possible to predict the 1H, 13C, 19F, and 31P Nuclear Magnetic Resonance (NMR) chemical shifts.

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. This allows for the assignment of specific vibrational modes, such as the characteristic P=O stretch, P-O-C stretches, and vibrations of the difluorophenyl ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes only, as specific published data is unavailable.

Vibrational ModePredicted Frequency (cm-1)
P=O Stretch1250 - 1280
P-O-C Asymmetric Stretch1020 - 1050
C-F Stretch1100 - 1250
Aromatic C=C Stretch1450 - 1600

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, other methods like ab initio and semi-empirical calculations offer a range of options for computational studies.

Quantum Chemical Topology (QCT) for Bonding Analysis

While general principles of these computational methods are well-established for a wide range of chemical compounds, their specific application to and the resulting data for this compound have not been published in the accessible scientific literature. Consequently, no data tables or detailed findings can be generated as per the user's request.

Advanced Applications and Derivatization Research Excluding Clinical/biological Focus

Roles as Catalysts or Ligands

Organophosphorus compounds are of paramount importance in the field of catalysis, often serving as ligands for transition metal catalysts. nbinno.com The electronic and steric properties of the phosphorus atom can be fine-tuned by the substituents attached to it, which in turn influences the activity, selectivity, and stability of the catalyst. While the use of diethyl (2,5-difluorophenyl)phosphonate itself as a ligand is not extensively reported, its structural features suggest potential in this area. The electron-withdrawing nature of the difluorophenyl group would modulate the electron density on the phosphorus atom, which could be beneficial in certain catalytic cycles. Phosphonate-containing ligands have been successfully employed in various catalytic transformations, including hydrogenation and reduction reactions. scispace.com

Table 2: Mentioned Compounds

Compound Name
This compound
(2,5-Difluorophenyl)phosphonic acid
Diethyl ethylphosphonate (DEEP)
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
Bisphenol A bis(diphenyl phosphate) (BDP)

Chiral Ligands in Asymmetric Catalysis

While this compound is not itself a chiral ligand, it serves as a valuable precursor for the synthesis of novel chiral phosphine (B1218219) ligands. The conversion of the phosphonate (B1237965) to a phosphine is a key transformation, often achieved through reduction or reaction with organometallic reagents. The resulting phosphine can then be incorporated into a chiral framework.

The 2,5-difluoro substitution pattern on the phenyl ring is of particular importance. These fluorine atoms exert a strong electron-withdrawing effect, which modulates the electronic properties of the phosphorus center in the final ligand. This electronic tuning can have a profound impact on the catalytic activity and enantioselectivity of the metal complexes formed with these ligands. For instance, in reactions such as asymmetric hydrogenation, the electronic nature of the phosphine ligand can influence the binding of the substrate and the subsequent stereochemical outcome. nih.gov

The general synthetic approach to chiral phosphine ligands from aryl phosphonates can be conceptualized as a multi-step process. This process typically involves the introduction of chirality either before or after the formation of the phosphine. One possible route is the asymmetric modification of the phosphonate itself, followed by reduction. Another approach involves the synthesis of a chiral backbone that is subsequently functionalized with the (2,5-difluorophenyl)phosphine group. The choice of synthetic strategy depends on the desired final ligand architecture.

Below is a representative table illustrating the types of chiral ligands that could be conceptually derived from this compound and their potential applications in asymmetric catalysis.

Ligand TypePotential Chiral ScaffoldTarget Asymmetric ReactionPotential Advantage of 2,5-Difluoro Substitution
Chiral MonophosphineMenthyl, BINOL-derivedAsymmetric Hydrogenation, Cross-CouplingEnhanced catalyst stability and modified selectivity due to electronic effects.
Chiral DiphosphineBINAP, DuPhos analoguesAsymmetric Hydrogenation of ketones and olefinsFine-tuning of the electronic and steric properties of the catalytic center. nih.gov
P,N-LigandsChiral oxazolinesAsymmetric Allylic AlkylationModulation of the Lewis acidity/basicity of the catalytic complex.

This table presents conceptual applications based on established principles of ligand design and asymmetric catalysis.

Organocatalytic Applications

The field of organocatalysis, which utilizes small organic molecules as catalysts, has expanded rapidly. Phosphine-based organocatalysts have emerged as a versatile class of catalysts for a variety of transformations. While this compound itself is not an organocatalyst, its derivative, (2,5-difluorophenyl)phosphine, can function as a nucleophilic organocatalyst.

The fluorine atoms on the phenyl ring significantly influence the nucleophilicity and basicity of the phosphorus atom. The electron-withdrawing nature of the fluorine atoms is expected to decrease the nucleophilicity of the corresponding phosphine compared to its non-fluorinated analogue. This modulation of reactivity can be advantageous in certain organocatalytic cycles, potentially leading to altered reaction rates and selectivities.

For example, in phosphine-catalyzed annulations or Michael additions, the initial nucleophilic attack of the phosphine on an electrophilic substrate is a key step. The attenuated nucleophilicity of a (2,5-difluorophenyl)phosphine could lead to a more controlled reaction, potentially minimizing side reactions and improving selectivity for the desired product.

Research in the broader area of organocatalysis with functionalized arylphosphines provides a framework for predicting the potential of (2,5-difluorophenyl)phosphine derivatives. The electronic parameters of such phosphines can be correlated with their catalytic performance in various reactions.

Precursors for Advanced Chemical Synthesis

The presence of both a phosphonate group and a difluorinated aromatic ring makes this compound a versatile building block for the synthesis of a wide range of complex organic molecules.

Building Blocks for Complex Fluorinated Organic Molecules

Fluorinated organic molecules are of immense interest in medicinal chemistry, agrochemistry, and materials science due to their unique properties. researchgate.net this compound can serve as a key starting material for the introduction of the 2,5-difluorophenylphosphonate moiety into larger, more complex structures.

One important application is in the synthesis of fluorinated heterocyclic compounds. researchgate.net The phosphonate group can be utilized in various coupling reactions, such as the Horner-Wadsworth-Emmons reaction, to form new carbon-carbon bonds. Alternatively, the aryl ring can be further functionalized through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, leveraging the activating effect of the fluorine substituents.

For instance, the synthesis of fluorinated analogues of biologically active natural products or pharmaceuticals can be envisioned starting from this building block. The 2,5-difluorophenyl group can be incorporated to enhance metabolic stability or to probe specific biological interactions.

Synthesis of Analogues for Fundamental Chemical Processes

The study of reaction mechanisms and fundamental chemical processes often relies on the use of molecular probes with systematically varied properties. This compound is an excellent candidate for the synthesis of such molecular analogues.

By incorporating the 2,5-difluorophenylphosphonate group into a molecule, researchers can investigate the influence of electronic effects on a particular chemical transformation. The strong inductive effect of the fluorine atoms alters the electron density of the aromatic ring and the phosphorus center, which can be used to probe the electronic demands of a reaction mechanism.

For example, in the study of enzyme-catalyzed reactions involving phosphate (B84403) esters, analogues containing the non-hydrolyzable phosphonate group are often employed. nih.gov The use of the 2,5-difluorophenyl variant would allow for the additional investigation of how electronic modifications to the phosphate-mimicking group affect enzyme binding and catalysis.

The table below provides hypothetical examples of how analogues derived from this compound could be used to study fundamental chemical processes.

Analogue TypeFundamental Process InvestigatedInformation Gained
Fluorinated Enzyme Substrate AnalogueEnzyme kinetics and mechanismRole of electronic effects in substrate binding and turnover.
Fluorinated Ligand for Metal ComplexHomogeneous catalysis mechanismInfluence of ligand electronics on catalytic cycle intermediates and transition states.
Fluorinated Probe for Reaction Mechanism StudyPhysical organic chemistry studies (e.g., Hammett analysis)Quantification of electronic effects of the 2,5-difluorophenylphosphonate group.

This table is illustrative and based on established methodologies in physical organic chemistry and chemical biology.

Intermediates in Multi-Step Synthetic Sequences

A notable example of a related compound's application is the use of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl}phosphonate in the synthesis of himbacine analogs, which are thrombin receptor antagonists. researchgate.net This highlights the utility of functionalized arylphosphonates as intermediates in the construction of complex, biologically active molecules.

The 2,5-difluorophenylphosphonate unit can be introduced early in a synthetic sequence and then carried through several steps. The phosphonate group is relatively robust and can tolerate a variety of reaction conditions. In later stages of the synthesis, the phosphonate can be transformed into other functional groups or can be a key pharmacophoric element in the final target molecule.

For example, a synthetic sequence could involve the initial coupling of this compound with another building block, followed by a series of transformations on other parts of the molecule, and culminating in a final modification of the phosphonate group if required. This approach allows for the convergent and flexible synthesis of a diverse range of complex molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl (2,5-Difluorophenyl)phosphonate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, diethyl phosphonate derivatives often react with halogenated aromatic substrates under anhydrous conditions. Key factors include:

  • Solvent Choice : Toluene or THF under inert atmosphere (e.g., nitrogen) to prevent hydrolysis .
  • Catalysts : Use of bases like NaH or K₂CO₃ to deprotonate intermediates.
  • Temperature Control : Reactions typically proceed at room temperature or mild heating (40–60°C) to avoid side reactions .
  • Purification : Distillation or column chromatography to isolate the product from unreacted starting materials and byproducts like diethyl phosphite .

Q. How can researchers characterize this compound using spectroscopic methods?

  • Methodological Answer :

  • ³¹P NMR : A primary tool for confirming phosphonate structure. The phosphorus signal typically appears between δ 20–30 ppm. Coupling with fluorine atoms (²Jₚ‑F) may split the peak, requiring ¹H decoupling for clarity .
  • ¹H/¹³C NMR : Protons adjacent to phosphorus (e.g., -OCH₂CH₃) show splitting due to ³Jₚ‑H coupling (~6–8 Hz). Fluorine substituents on the phenyl ring split aromatic proton signals .
  • IR Spectroscopy : Strong P=O stretching vibrations near 1250–1280 cm⁻¹ and P-O-C stretches at 1020–1050 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Classified as flammable (Category 4-3-III per GHS). Store at 0–6°C in airtight containers to prevent degradation .
  • Exposure Control : Use fume hoods, gloves, and eye protection. In case of skin contact, wash immediately with water and seek medical advice .
  • Waste Disposal : Neutralize with dilute alkali (e.g., NaOH) before disposal to avoid environmental release of acidic byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like diethyl phosphite during synthesis?

  • Methodological Answer :

  • Moisture Exclusion : Use molecular sieves or anhydrous solvents to suppress hydrolysis of intermediates .
  • Catalyst Screening : Test alternatives like Lewis acids (e.g., ZnCl₂) to enhance selectivity.
  • Real-Time Monitoring : Employ in-situ ³¹P NMR or GC-MS to track reaction progress and adjust parameters dynamically .
  • Example Optimization Table :
ConditionYield (%)Purity (%)Byproduct (%)
Anhydrous THF85982
Ambient moisture608020

Q. What analytical strategies resolve contradictions in purity assessments between chromatography and spectroscopic data?

  • Methodological Answer :

  • Cross-Validation : Combine GC (for volatile impurities) with HPLC (for non-volatile residues).
  • Elemental Analysis : Verify C, H, and P content to confirm stoichiometry .
  • Mass Spectrometry : High-resolution MS (HRMS) detects trace impurities (e.g., oxidation products) not visible via NMR .
  • Case Study : Inconsistent GC and NMR results for a phosphonate fraction were resolved by isolating peaks via fractional distillation and reanalyzing with IR (4.15-μm band for P=O) .

Q. What toxicological evaluation frameworks apply to this compound for biomedical applications?

  • Methodological Answer :

  • In Vitro Assays :
  • Bacterial Reverse Mutation Test (Ames Test) : Assess genotoxicity using Salmonella strains .
  • Mammalian Micronucleus Test : Evaluate chromosomal damage in human lymphocytes .
  • Neurotoxicity Screening : Compare with structurally similar phosphonates (e.g., diethyl methylphosphonate) using neuronal cell lines .
  • Migration Studies : If used in biomaterials, quantify leaching into simulated physiological fluids via LC-MS .

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